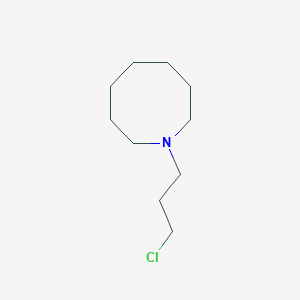

1-(3-Chloropropyl)perhydroazocine

Description

The 3-chloropropyl group (-CH₂CH₂CH₂Cl) is a versatile alkylating agent widely used in medicinal and synthetic chemistry. These derivatives are critical intermediates in drug synthesis, enzyme inhibitors, and structural studies . This article focuses on comparing these well-characterized analogs to elucidate their structural, synthetic, and functional differences.

Properties

Molecular Formula |

C10H20ClN |

|---|---|

Molecular Weight |

189.72 g/mol |

IUPAC Name |

1-(3-chloropropyl)azocane |

InChI |

InChI=1S/C10H20ClN/c11-7-6-10-12-8-4-2-1-3-5-9-12/h1-10H2 |

InChI Key |

BEALZAGHRIUTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

- 1-(3-Chloropropyl)piperidine (): Structure: Six-membered saturated ring with a basic nitrogen. Synthesis: Reacted with indenoisoquinoline under K₂CO₃/DMF at 90°C for 23 hours to yield Top1 inhibitors (+++ activity) . Applications: Used in anticancer agents due to strong Top1 inhibition .

1-(3-Chloropropyl)pyrrolidine ():

- Structure : Five-membered saturated ring with less steric bulk than piperidine.

- Synthesis : Similar conditions (K₂CO₃/DMF, 90°C, 19 hours) but yields Top1 inhibitors with reduced activity (++), highlighting the impact of ring size on bioactivity .

- Applications : Intermediate in pharmaceuticals; commercially available as a hydrochloride salt .

Piperazine Derivatives

- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine ():

- Structure : Six-membered ring with two nitrogen atoms; dual chloro-substituents enhance reactivity.

- Synthesis : Microwave-assisted synthesis achieves 88% yield in 40 seconds, outperforming conventional methods .

- Applications : Key intermediate for trazodone impurities and serotonin receptor ligands .

Imidazole and Triazole Derivatives

Carborane Derivatives

- 1-(3-Chloropropyl)-o-carborane ():

- Structure : Icosahedral C₂B₁₀ cluster with a 3-chloropropyl chain.

- Synthesis : Lithio-carborane reactions yield chloropropyl-substituted clusters with elongated C-C bonds (1.628–1.672 Å), influenced by steric effects .

- Applications : Structural models for boron neutron capture therapy (BNCT) due to thermal stability .

Key Comparative Insights

Ring Size and Bioactivity :

- Piperidine derivatives (6-membered) exhibit stronger Top1 inhibition than pyrrolidine (5-membered), likely due to enhanced binding from reduced ring strain .

- Piperazine derivatives, with two nitrogen atoms, enable diverse substitution patterns for CNS drug design .

Synthetic Efficiency :

- Microwave synthesis of piperazine derivatives (88% yield in 40 seconds) outperforms traditional methods (60% in 7 hours), emphasizing modern techniques' advantages .

Pharmacological Versatility :

- Imidazole/triazole derivatives leverage nitrogen-rich rings for antimicrobial and anti-HIV activity, while nitro groups enhance antiprotozoic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.